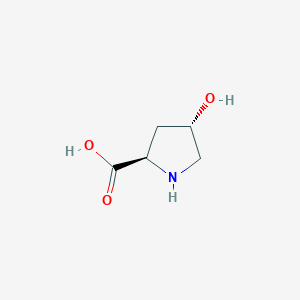

trans-4-Hydroxy-D-proline

Description

4-Hydroxy-L-proline is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4-Hydroxyproline is a natural product found in Drosophila melanogaster with data available.

A hydroxylated form of the imino acid proline. A deficiency in ASCORBIC ACID can result in impaired hydroxyproline formation.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861573 | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |

| Record name | N-Hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3398-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Hydroxy-D-proline: Physicochemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4-Hydroxy-D-proline, a stereoisomer of the more common L-hydroxyproline, is a valuable chiral building block in organic synthesis and a subject of interest in biomedical research. Its unique structural properties, conferred by the trans configuration of the hydroxyl group on the pyrrolidine ring, make it a crucial component in the synthesis of various pharmaceuticals, including carbapenem antibiotics.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details established experimental protocols for its analysis and synthesis, and illustrates relevant biological and analytical workflows.

Core Physicochemical Properties

This compound is a non-proteinogenic amino acid that presents as a white to pale pink solid or powder.[2][3][4] Its structural and physical characteristics are fundamental to its application in various scientific fields.

Structural and Identification Data

The identity and structure of this compound are defined by several key identifiers and molecular notations.

| Property | Value | Reference |

| IUPAC Name | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | [4][5][6] |

| CAS Number | 3398-22-9 | [4][5] |

| Molecular Formula | C₅H₉NO₃ | [4][5] |

| Molecular Weight | 131.13 g/mol | [4][5] |

| Canonical SMILES | C1--INVALID-LINK--O | |

| InChI | 1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | [4] |

| InChIKey | PMMYEEVYMWASQN-IUYQGCFVSA-N | [4] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound. These values are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Conditions | Reference |

| Melting Point | 261 °C (decomposes) | Not Applicable | [4] |

| Boiling Point | 355.2 °C | Predicted | |

| Flash Point | 168.6 °C | Predicted | |

| Optical Rotation [α]D | +76° ± 2° | c=1 in H₂O at 22 °C | [2] |

| pKa₁ (Carboxyl) | ~1.82 | Data for L-isomer | [7] |

| pKa₂ (Amine) | ~9.65 | Data for L-isomer | [7] |

| Solubility | Soluble in water | General | [8] |

| 10 mg/mL | in PBS (pH 7.2) for L-isomer | [9][10] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) will show characteristic signals for the protons on the pyrrolidine ring. The chemical shifts and coupling constants are influenced by the stereochemistry of the molecule. Key signals include those for the alpha-proton (on C2), the beta-protons (on C3), the gamma-proton (on C4, adjacent to the hydroxyl group), and the delta-protons (on C5).[11]

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the molecule, including the carbonyl carbon of the carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the secondary amine, and the C=O stretch of the carboxylic acid.

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

While the L-isomer is typically extracted from collagen, the D-isomer is often produced through synthetic or biotechnological methods.

Methodology: Microbial Fermentation

A promising method for producing trans-4-hydroxyproline involves microbial fermentation, which offers a more sustainable and cost-effective alternative to traditional chemical synthesis.[1]

-

Strain Development: Start with a suitable host microorganism, such as Escherichia coli. Engineer the strain to accumulate the precursor L-proline. This is often achieved by deleting genes involved in proline catabolism (e.g., putA).[1]

-

Heterologous Gene Expression: Introduce and express a heterologous gene encoding a proline hydroxylase, the enzyme responsible for converting proline to hydroxyproline. The specific hydroxylase will determine the stereochemistry of the product.

-

Metabolic Engineering: To enhance the yield, further metabolic engineering is required. This includes strengthening the biosynthetic pathway towards the precursor α-ketoglutarate, disrupting competing branch pathways, and optimizing the supply of necessary cofactors like NADPH, O₂, and Fe²⁺.[1]

-

Fermentation: Cultivate the engineered strain in a bioreactor under optimized conditions. A continuous feeding strategy for a carbon source (like glucose) and cofactors (like Fe²⁺) is often employed to maintain high production rates.[1]

-

Purification: After fermentation, the this compound is recovered from the culture medium and purified using standard techniques such as ion-exchange chromatography and crystallization.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis and quantification of hydroxyproline isomers.

Methodology: HPLC with Pre-column Derivatization

Due to the lack of a strong chromophore, hydroxyproline isomers are typically derivatized before HPLC analysis to enable sensitive detection.

-

Sample Preparation: Prepare the sample containing this compound. For biological samples, this may involve protein hydrolysis to release the amino acid, followed by neutralization.

-

Derivatization: React the sample with a chiral derivatizing agent. A common reagent is Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA).[12]

-

Mix 25 µL of the neutralized sample with 10 µL of 1 M NaHCO₃.

-

Add 40 µL of 35 mM L-FDVA (dissolved in acetone).

-

Incubate the reaction mixture to allow for complete derivatization.

-

-

HPLC Analysis:

-

Column: Use a reversed-phase HPLC (RP-HPLC) column (e.g., C18).

-

Mobile Phase: Employ a suitable gradient of solvents, such as a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Detection: Detect the derivatized products using a UV or photodiode array detector. The specific wavelength will depend on the derivatizing agent used.

-

Quantification: Quantify the amount of this compound by comparing the peak area to that of a known standard.

-

-

Confirmation: The identity of the peak can be confirmed using mass spectrometry (LC-MS).[12]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key relationships and processes involving hydroxyproline.

Caption: Role of Hydroxylation in Collagen Stability.

Caption: General Workflow for HPLC Analysis.

Caption: Bacterial Metabolic Pathway of trans-4-Hydroxy-L-proline.[13]

Biological Significance and Applications

While the L-isomer of 4-hydroxyproline is a major component of collagen and elastin, this compound is primarily of interest as a synthetic intermediate.[8][9] Its rigid, chiral structure makes it an excellent starting material for the stereospecific synthesis of complex molecules.[2] It is a key building block in the creation of various pharmaceuticals, particularly carbapenem antibiotics and angiotensin-converting enzyme inhibitors.[1] Furthermore, its ability to enhance stability and solubility has led to its use in cosmetic and personal care products to improve skin hydration.[2] In research, it is utilized in protein engineering studies to understand the effects of proline analogs on protein folding and structure.[2]

References

- 1. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 3398-22-9 [chemicalbook.com]

- 4. trans-4-ヒドロキシ-D-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemodex.com [chemodex.com]

- 9. caymanchem.com [caymanchem.com]

- 10. trans-4-hydroxy L-Proline | CAS 51-35-4 | Cayman Chemical | Biomol.com [biomol.com]

- 11. This compound(3398-22-9) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the trans-4-Hydroxy-D-proline Metabolic Pathway in Microorganisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-Hydroxy-D-proline, a stereoisomer of the more common L-hydroxyproline, is a key intermediate in the microbial catabolism of L-hydroxyproline, an abundant amino acid derivative found in collagen and other structural proteins. Microorganisms have evolved specific metabolic pathways to utilize hydroxyproline isomers as carbon and nitrogen sources. Understanding these pathways is crucial for various applications, including metabolic engineering for the production of valuable chemicals, the development of novel antimicrobial agents targeting unique metabolic routes, and for elucidating the role of these pathways in host-microbe interactions. This technical guide provides a comprehensive overview of the core aerobic metabolic pathway for this compound in microorganisms, with a focus on the well-characterized systems in Pseudomonas species.

Core Metabolic Pathway: Aerobic Degradation

The aerobic degradation of L-hydroxyproline to a central metabolic intermediate, α-ketoglutarate, proceeds through a four-step enzymatic pathway that involves the formation of this compound.[1][2][3] This pathway is distinct from the metabolic routes found in mammals.[1][2][3]

The key enzymes in this pathway are:

-

Hydroxyproline 2-epimerase: Converts L-hydroxyproline to D-hydroxyproline.[1]

-

D-hydroxyproline dehydrogenase: Oxidizes D-hydroxyproline to Δ¹-pyrroline-4-hydroxy-2-carboxylate.[2][3][4]

-

Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase: Catalyzes the hydrolytic deamination of Δ¹-pyrroline-4-hydroxy-2-carboxylate to α-ketoglutaric semialdehyde.[2][3][4]

-

α-ketoglutaric semialdehyde dehydrogenase: Oxidizes α-ketoglutaric semialdehyde to α-ketoglutarate.[1][4]

The final product, α-ketoglutarate, is a key intermediate in the citric acid cycle, linking hydroxyproline metabolism to central carbon metabolism.

Pathway Visualization

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and transport systems involved in the this compound metabolic pathway.

Table 1: Kinetic Parameters of Pathway Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source |

| Hydroxyproline 2-epimerase | Pseudomonas aeruginosa | trans-4-hydroxy-L-proline | 15.9 | 1.65 (as µM/sec/mg) | - | [5] |

| cis-4-hydroxy-D-proline | 1.6 | 2.4 (as µM/sec/mg) | - | [5] | ||

| D-hydroxyproline dehydrogenase | Pseudomonas putida | D-hydroxyproline | Data not available | Data not available | Data not available | |

| D-hydroxyproline dehydrogenase | Pseudomonas aeruginosa | D-hydroxyproline | Data not available | Data not available | Data not available | |

| Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase | Pseudomonas putida | Δ¹-pyrroline-4-hydroxy-2-carboxylate | Data not available | Data not available | Data not available | |

| α-ketoglutaric semialdehyde dehydrogenase | Azospirillum brasilense | α-ketoglutaric semialdehyde | Data not available | Data not available | Data not available | [4][6] |

Note: Specific kinetic data for several enzymes in Pseudomonas species were not available in the searched literature.

Table 2: Kinetic Parameters of Hydroxyproline Transport System

| Organism | Substrate | Km (M) | Vmax (µmol/g dry weight/min) | Source |

| Pseudomonas putida | hydroxy-L-proline | 3 x 10⁻⁵ | 6 | [7] |

| allohydroxy-D-proline | 10⁻³ | 0.1 | [7] |

Gene Regulation

The expression of the genes encoding the enzymes of the hydroxyproline metabolic pathway is tightly regulated in response to the availability of the substrate.

In Pseudomonas aeruginosa , the genes for hydroxyproline catabolism and transport (lhp genes) are organized into at least two adjacent loci.[4][8][9] Their expression is positively regulated by the transcriptional activator LhpR , a member of the AraC family of regulators.[4][8][9] The inducer molecule that binds to LhpR and triggers the transcription of the lhp genes is L-hydroxyproline .[4][8][9] D-hydroxyproline can also induce the pathway, but this induction is dependent on its conversion to L-hydroxyproline by an epimerase.[8][9]

In Pseudomonas putida , the pathway is inducible by both hydroxy-L-proline and allohydroxy-D-proline .[10][11] Interestingly, the induction of the pathway enzymes in P. putida appears to be insensitive to catabolite repression, allowing the bacterium to utilize hydroxyproline even in the presence of more readily metabolizable carbon sources.[10][11]

Regulatory Workflow Visualization

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound metabolic pathway.

General Hydroxyproline Assay (Colorimetric Method)

This protocol is adapted from commercially available kits and is suitable for the quantification of total hydroxyproline in various biological samples after acid hydrolysis.[12][13][14][15][16]

a. Sample Preparation (Acid Hydrolysis)

-

For tissue samples, homogenize approximately 10 mg of tissue in 100 µL of ultrapure water.

-

Transfer 100 µL of the homogenate (or 100 µL of a liquid sample like serum or cell culture supernatant) to a pressure-tight, Teflon-capped vial.

-

Add 100 µL of concentrated hydrochloric acid (~12 M) to the vial.

-

Tightly seal the vial and hydrolyze at 120°C for 3 to 24 hours, depending on the sample type and protocol.

-

After hydrolysis, allow the vial to cool to room temperature.

-

To clarify the hydrolysate, add 5 mg of activated charcoal, vortex thoroughly, and centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a new microcentrifuge tube. This hydrolysate is now ready for the colorimetric assay.

b. Colorimetric Assay

-

Prepare a standard curve of hydroxyproline (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ) in a 96-well plate.

-

Add an appropriate volume (e.g., 10-50 µL) of the hydrolyzed sample supernatant to separate wells. If necessary, evaporate the samples to dryness under vacuum to remove residual HCl.

-

Prepare a Chloramine-T/Oxidation Buffer mixture according to the kit manufacturer's instructions.

-

Add 100 µL of the Chloramine-T mixture to each well containing the standards and samples.

-

Incubate at room temperature for 5-20 minutes.

-

Prepare a DMAB (4-(Dimethylamino)benzaldehyde) reagent solution as per the manufacturer's protocol.

-

Add 100 µL of the DMAB reagent to each well.

-

Incubate the plate at 60°C for 15-90 minutes, depending on the specific protocol, to allow for color development.

-

Cool the plate to room temperature.

-

Measure the absorbance at 560 nm using a microplate reader.

-

Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.

Enzymatic Assay for Δ¹-pyrroline-4-hydroxy-2-carboxylate Deaminase (Coupled Assay)

This protocol is based on the method described for the characterization of the deaminase from Pseudomonas and Sinorhizobium meliloti.[7][11][17] The activity of the deaminase is coupled to the activity of α-ketoglutaric semialdehyde dehydrogenase, and the production of NADH or NADPH is monitored spectrophotometrically.

a. Reagents and Buffers

-

Tris-HCl buffer (50 mM, pH 7.5-8.0)

-

NAD⁺ or NADP⁺ (1 mM)

-

α-ketoglutaric semialdehyde dehydrogenase (purified)

-

Δ¹-pyrroline-4-hydroxy-2-carboxylate (substrate, freshly prepared)

-

Purified Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase enzyme sample

b. Preparation of Δ¹-pyrroline-4-hydroxy-2-carboxylate

Since Δ¹-pyrroline-4-hydroxy-2-carboxylate is unstable, it must be synthesized enzymatically immediately before the assay using D-hydroxyproline dehydrogenase.

c. Assay Procedure

-

In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD⁺ or NADP⁺, and a sufficient amount of α-ketoglutaric semialdehyde dehydrogenase.

-

Add the freshly prepared Δ¹-pyrroline-4-hydroxy-2-carboxylate solution to the cuvette.

-

Initiate the reaction by adding the purified Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase enzyme sample.

-

Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

The rate of NAD(P)H formation is directly proportional to the activity of the deaminase.

-

Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

Enzymatic Assay for D-hydroxyproline Dehydrogenase (Spectrophotometric Assay)

This is a general protocol for assaying dehydrogenase activity using an artificial electron acceptor.

a. Reagents and Buffers

-

Tris-HCl buffer (50 mM, pH 7.5-8.5)

-

D-hydroxyproline (substrate)

-

Phenazine methosulfate (PMS) (electron carrier)

-

2,6-dichloroindophenol (DCPIP) or p-iodonitrotetrazolium violet (INT) (final electron acceptor)

-

Purified D-hydroxyproline dehydrogenase enzyme sample

b. Assay Procedure

-

In a microplate well or cuvette, prepare a reaction mixture containing Tris-HCl buffer, D-hydroxyproline, PMS, and DCPIP or INT.

-

Initiate the reaction by adding the purified D-hydroxyproline dehydrogenase enzyme sample.

-

Monitor the decrease in absorbance of DCPIP (at 600 nm) or the increase in absorbance of the reduced INT (formazan) at an appropriate wavelength.

-

The rate of change in absorbance is proportional to the enzyme activity.

-

Kinetic parameters can be determined by varying the concentration of D-hydroxyproline.

Experimental Workflow Visualization

Conclusion

The microbial metabolic pathway for this compound represents a fascinating example of biochemical adaptation. The detailed characterization of the enzymes and their regulation in organisms like Pseudomonas provides a solid foundation for further research. This knowledge is not only of fundamental scientific interest but also holds significant potential for biotechnological and pharmaceutical applications. Future work should focus on filling the gaps in our understanding of the kinetic properties of all the pathway enzymes and elucidating the regulatory networks in a wider range of microorganisms. Such efforts will undoubtedly pave the way for the rational design of microbial cell factories and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Ever-Expanding Pseudomonas Genus: Description of 43 New Species and Partition of the Pseudomonas putida Group [mdpi.com]

- 3. Identification and characterization of D-hydroxyproline dehydrogenase and Delta1-pyrroline-4-hydroxy-2-carboxylate deaminase involved in novel L-hydroxyproline metabolism of bacteria: metabolic convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel alpha-ketoglutaric semialdehyde dehydrogenase: evolutionary insight into an alternative pathway of bacterial L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Combined Physical and Genetic Map of the Pseudomonas putida KT2440 Chromosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular characterization of LhpR in control of hydroxyproline catabolism and transport in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the Peptidoglycan Synthase Activator LpoP in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. content.abcam.com [content.abcam.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Hdroxyproline (HYP) Colorimetric Assay Kit (Alkali Hydrolysis Method) - Elabscience® [elabscience.com]

- 16. quickzyme.com [quickzyme.com]

- 17. Enzyme kinetics - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Role of trans-4-Hydroxy-D-proline in Peptide Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: Proline is a unique proteinogenic amino acid whose cyclic structure imparts significant conformational rigidity to the peptide backbone. Chemical modification of the proline ring, particularly hydroxylation, offers a powerful tool for modulating peptide and protein structure, stability, and function. This guide focuses on the non-natural amino acid, trans-4-Hydroxy-D-proline (D-Hyp), exploring its fundamental role in influencing peptide conformation. We delve into the stereoelectronic effects that govern pyrrolidine ring pucker and peptide bond isomerization, present quantitative data on these conformational preferences, and provide detailed protocols for the synthesis and analysis of peptides containing this modified residue. This document serves as a technical resource for researchers aiming to leverage the distinct structural properties of this compound in peptide design, peptidomimetics, and drug development.

Introduction to Proline and Its Modified Analogues

Proline's distinctive pyrrolidine ring restricts the backbone dihedral angle φ and reduces the energetic difference between the cis and trans conformations of the preceding peptide bond.[1][2] This makes proline a crucial residue for inducing turns and kinks in polypeptide chains.[3] While L-proline is the naturally occurring enantiomer, the incorporation of D-amino acids like D-proline is a common strategy in drug design to increase metabolic stability against proteases.[4]

Further modification of the proline ring provides an additional layer of structural control. The most well-studied modification is the hydroxylation at the C4 position, which gives rise to hydroxyproline (Hyp). In nature, (2S,4R)-4-hydroxy-L-proline is a key component of collagen, where it is essential for the stability of the triple helix.[5][6] The focus of this guide, however, is its diastereomer, This compound , which has the (2R,4S) configuration. This non-natural amino acid is a valuable tool for peptide chemists, enabling precise control over local conformation through powerful stereoelectronic effects.[1]

Structural Features of this compound

The key structural feature of this compound is the presence of a hydroxyl group on the C4 (or Cγ) carbon of the D-proline ring. The "trans" designation refers to the orientation of the 4-hydroxyl group relative to the 2-carboxyl group.

Role in Peptide Structure and Conformation

The incorporation of this compound into a peptide chain exerts profound control over the local backbone structure through two primary mechanisms: influencing the puckering of the pyrrolidine ring and biasing the cis/trans isomerization of the preceding peptide bond.

Influence on Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring of proline is not planar and exists in one of two preferred puckered conformations: Cγ-exo (up pucker) or Cγ-endo (down pucker).[7] These puckering states are in rapid equilibrium and directly influence the backbone dihedral angles (φ, ψ) of the peptide.[7]

The presence of an electron-withdrawing substituent, like the hydroxyl group in D-Hyp, introduces a stereoelectronic "gauche effect." This effect favors a conformation where the substituent is axial to the ring.[7][8]

-

For (2S,4R)-hydroxy-L-proline (the common collagen form), the hydroxyl group favors the Cγ-exo pucker.[7]

-

Conversely, for (2S,4S)-hydroxy-L-proline , the Cγ-endo pucker is preferred.[1]

While specific data for the D-isomer is less common, the underlying stereoelectronic principles suggest that This compound ((2R,4S)-Hyp) will strongly favor an endo-like pucker to place the hydroxyl group in a pseudo-axial position. This puckering preference pre-organizes the peptide backbone into a more extended conformation.[1][7]

Impact on Peptide Bond Isomerization

The puckering of the proline ring is intrinsically linked to the isomerization of the preceding (Xaa-Pro) peptide bond.[7] The energy barrier for cis-trans isomerization is high (10–20 kcal/mol), making it a slow process on the NMR timescale.[2]

-

Cγ-exo pucker is known to stabilize the trans amide bond.[7] This stabilization is partly due to a favorable n→π* interaction between the lone pair of the preceding carbonyl oxygen and the π* orbital of the proline carbonyl group, an interaction that is geometrically optimal with the exo pucker.[7]

-

Cγ-endo pucker is strongly favored in a cis amide bond.[7]

Therefore, by biasing the ring pucker, the 4-hydroxyl substituent also biases the trans/cis ratio (Ktrans/cis). The introduction of a trans-4-hydroxy substituent on L-proline has been shown to stabilize the trans peptide bond.[9] For the D-isomer, the induced endo-like pucker would be expected to decrease the preference for the trans bond compared to its L-counterpart, potentially increasing the population of the cis isomer or altering the energetic landscape of isomerization.

Quantitative Conformational Analysis

The conformational effects of proline analogues can be quantified using various biophysical techniques. NMR spectroscopy is particularly powerful for determining the ratio of cis and trans isomers in solution by integrating the distinct resonance signals for each state.[7] Thermal denaturation studies using Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC) can quantify the stability of secondary structures like collagen triple helices.[5]

The following tables summarize representative quantitative data for hydroxyproline-containing peptides. Note: Much of the detailed quantitative research has focused on the naturally abundant L-hydroxyproline; this data is presented for context as it illustrates the magnitude of these stereoelectronic effects.

Table 1: Effect of 4-Hydroxylation on Peptide Bond Isomerism (L-isomer data)

| Peptide Sequence | Solvent | Temperature (K) | % trans Isomer | Citation |

|---|---|---|---|---|

| acetyl-Phe-Pro -NHMe | D₂O | 298 | ~67% | [9] |

| acetyl-Phe-Hyp -NHMe | D₂O | 298 | ~83% |[9] |

Table 2: Effect of Proline Analogues on Collagen Triple Helix Stability (L-isomer data)

| Peptide Sequence | Melting Temperature (Tₘ) | ΔTₘ relative to (Pro-Pro-Gly)₁₀ | Citation |

|---|---|---|---|

| (Pro-Pro -Gly)₁₀ | 41 °C | - | [6] |

| (Pro-4(R)Hyp -Gly)₁₀ | 69 °C | +28 °C | [6] |

| (Gly-Pro -4(R)Hyp)₉ | 52.0 °C | - | [10] |

| (Gly-3(S)Hyp -4(R)Hyp)₉ | 56.5 °C | +4.5 °C |[10] |

These tables clearly demonstrate that hydroxylation at the 4-position significantly impacts both local peptide bond conformation and the overall stability of ordered peptide structures.

Applications in Drug Development and Research

The ability of this compound to enforce specific conformations makes it a valuable component in medicinal chemistry and peptide research.

-

Peptide Stabilization: By inducing specific turns or constraining the backbone, D-Hyp can lock a peptide into its bioactive conformation, potentially increasing receptor binding affinity.[4]

-

Increased Enzymatic Resistance: The presence of a D-amino acid inherently provides resistance to degradation by common proteases, which are stereospecific for L-amino acids, thus increasing the in vivo half-life of a peptide therapeutic.[4]

-

Peptidomimetics: D-Hyp can serve as a scaffold to mimic β-turn structures, which are common motifs in protein-protein interactions.[3]

-

Chiral Building Block: It is a valuable chiral intermediate for the synthesis of complex pharmaceuticals, including carbapenem antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[11]

Key Experimental Methodologies

Analyzing the structural impact of this compound requires a combination of peptide synthesis and biophysical characterization techniques.

Solid-Phase Peptide Synthesis (SPPS)

SPPS using the Fmoc/tBu strategy is the most common method for preparing peptides containing modified amino acids.[12][13]

Protocol for Manual Fmoc-SPPS:

-

Resin Preparation:

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU/HOBt or HATU), and an activation base (e.g., DIPEA or NMM) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours.[4] Due to the secondary amine, coupling to or with a proline derivative may be slower and require double coupling or optimized reagents.[4]

-

Monitor coupling completion (e.g., negative Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-trans-4-Hydroxy-D-proline(tBu)-OH at the desired position. The hydroxyl group is typically protected with a tert-butyl (tBu) group.

-

Cleavage and Global Deprotection:

-

After synthesizing the full peptide, wash the resin with DCM and dry it under vacuum.[4]

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS)) for 2-4 hours. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide from the filtrate using cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for observing the consequences of D-Hyp incorporation in solution.[15]

Protocol for 1D/2D NMR Analysis:

-

Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

-

1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. For peptides, the amide (in non-exchanging solvents like DMSO) and alpha-proton regions are particularly informative. The presence of distinct sets of peaks for the same proton often indicates slow conformational exchange, such as cis/trans isomerization.[3][16]

-

Quantification of Isomers: The trans/cis ratio can be calculated by integrating the well-resolved signals corresponding to each isomer in the 1D spectrum.[7]

-

2D NMR for Structural Assignment: Acquire 2D NMR spectra (e.g., COSY, TOCSY, NOESY, HSQC) to assign all proton and carbon resonances.

-

Conformational Analysis: Use NOESY spectra to identify through-space correlations. The presence or absence of specific NOEs (e.g., between Hα(i) and Hα(i+1)) can confirm the presence of turns or other secondary structures. Dihedral angle constraints can be derived from coupling constants (³JHNHα) using the Karplus equation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the overall secondary structure of the peptide ensemble and to measure its thermal stability.[5]

Protocol for CD Analysis and Thermal Melt:

-

Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 5 mM acetic acid or phosphate buffer) to a concentration of approximately 0.1 mg/mL.[5]

-

Wavelength Scan: Place the sample in a quartz cuvette (typically 1 mm path length). Record the CD spectrum from ~190 to 260 nm at a controlled temperature (e.g., 10 °C). The shape of the spectrum is indicative of the secondary structure (e.g., a positive peak around 221-225 nm is characteristic of a collagen triple helix).[5]

-

Thermal Denaturation (Melt):

-

Set the spectrophotometer to monitor the CD signal at a single wavelength where the folded and unfolded states have a significant difference (e.g., 221 nm for collagen).[5]

-

Increase the temperature at a constant rate (e.g., 0.25 °C/min) over a defined range (e.g., 10 °C to 90 °C).[5][10]

-

Plot the CD signal versus temperature. The resulting sigmoidal curve represents the unfolding transition.

-

The melting temperature (Tₘ) is defined as the midpoint of this transition, representing the temperature at which 50% of the peptide is unfolded.[5]

-

X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state, offering definitive proof of conformation and intermolecular interactions.[17][18][19]

Protocol for Peptide Crystallography:

-

Crystallization Screening: Screen for crystallization conditions using commercially available kits. This involves mixing the highly pure peptide solution with a variety of precipitants (salts, polymers), buffers, and additives using techniques like hanging-drop or sitting-drop vapor diffusion.[20]

-

Crystal Optimization: Optimize initial "hits" by finely varying the concentrations of peptide, precipitant, and other reagents to obtain single, diffraction-quality crystals.

-

Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the resulting pattern of spots is recorded on a detector.[18]

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and reflection intensities.

-

Solve the "phase problem" using methods like molecular replacement (if a homologous structure exists) or experimental phasing.

-

Build an atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve its fit and geometry. The final structure provides precise coordinates for each atom, revealing bond angles, puckering, and intermolecular contacts.[19]

-

References

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The crystal structure of the collagen-like polypeptide (glycyl-4(R)-hydroxyprolyl-4(R)-hydroxyprolyl)9 at 1.55 A resolution shows up-puckering of the proline ring in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 20. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

trans-4-Hydroxy-D-proline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on trans-4-Hydroxy-D-proline, a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. This document outlines its chemical properties, experimental protocols, and its role in biological pathways.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 3398-22-9 | [1][2][3] |

| Molecular Weight | 131.13 g/mol | [1][2][3] |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Melting Point | 261 °C (decomposes) | [1] |

| Form | Powder | [1] |

| Synonyms | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid, H-D-Hyp-OH | [1][2][3] |

| InChI Key | PMMYEEVYMWASQN-IUYQGCFVSA-N | [1] |

| SMILES | O[C@@H]1CN--INVALID-LINK--C(O)=O | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are critical for its application in research and development. Below are representative protocols for its synthesis and analysis.

1. Microbial Synthesis of trans-4-Hydroxyproline

This protocol outlines a general methodology for the microbial production of trans-4-hydroxyproline, a promising and environmentally friendly alternative to chemical synthesis. This approach often utilizes engineered strains of Escherichia coli.

-

Strain Development: A base strain of E. coli is engineered by introducing heterologous genes for proline-4-hydroxylase (P4H). To increase the metabolic flux towards the product, feedback inhibition of enzymes in the proline biosynthesis pathway may be released, and competing metabolic pathways can be disrupted.[4]

-

Culture Medium and Conditions: The engineered strain is typically cultured in a defined fermentation medium containing glucose as the primary carbon source, along with essential salts and nitrogen sources. The fermentation is carried out in a bioreactor with controlled pH, temperature, and dissolved oxygen levels.

-

Fed-Batch Fermentation: A fed-batch strategy is often employed to achieve high cell densities and product titers. A concentrated glucose solution is fed into the fermenter to maintain a constant, low glucose concentration, which can help to avoid the formation of inhibitory byproducts. Continuous feeding of Fe²⁺, a cofactor for proline hydroxylase, may also be necessary to maintain high enzyme activity.[4]

-

Product Isolation and Purification: After fermentation, the cells are separated from the culture broth by centrifugation or microfiltration. The trans-4-hydroxyproline in the supernatant can then be purified using a series of chromatographic techniques, such as ion-exchange chromatography and crystallization.

2. Analytical Method: Chiral Separation of 4-Hydroxyproline Stereoisomers by Capillary Electrophoresis

This protocol describes a method for the separation of the four stereoisomers of 4-hydroxyproline, which is crucial for quality control in pharmaceutical applications.[5]

-

Derivatization: The 4-hydroxyproline isomers are first derivatized with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to introduce a chromophore for UV detection and to enhance separation.

-

Capillary Electrophoresis (CE) Conditions:

-

Chiral Selector: Methyl-γ-cyclodextrin is used as a chiral selector in the background electrolyte to achieve stereoselective separation.

-

Background Electrolyte: A phosphate buffer (e.g., 75 mM, pH 7.0) containing the chiral selector (e.g., 10 mM methyl-γ-CD) is used.

-

Capillary: A fused-silica capillary is used for the separation.

-

Voltage and Temperature: The separation is performed under a high voltage (e.g., 30 kV) and a controlled temperature (e.g., 15 °C).

-

-

Detection: The derivatized isomers are detected by UV absorbance.

-

Peak Identification: The individual stereoisomers are identified by injecting standard solutions of each pure compound. This method allows for the detection of enantiomeric impurities.[5]

Biological Significance and Pathways

While the L-enantiomer, trans-4-hydroxy-L-proline, is a major component of collagen, the D-enantiomer also has significant applications, primarily as a chiral precursor in organic synthesis. The metabolic pathways of hydroxyproline are well-studied, particularly its catabolism.

Below is a diagram illustrating a simplified workflow for the microbial production of trans-4-hydroxyproline, highlighting the key metabolic engineering strategies.

Caption: Metabolic engineering workflow for trans-4-hydroxyproline production in E. coli.

The catabolism of trans-4-hydroxy-L-proline in animals involves its conversion to glycine through the trans-4-hydroxy-L-proline oxidase pathway.[6][7] This process is crucial for amino acid homeostasis. Furthermore, proline and hydroxyproline metabolism are linked to cellular signaling pathways, including the regulation of hypoxia-inducible factor (HIF-1α), which plays a role in angiogenesis and cancer progression.[8][9][10] The hydroxylation of proline residues in proteins is a key post-translational modification that influences protein structure and function.[6]

References

- 1. trans-4-Hydroxy- D -proline 97 3398-22-9 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 9. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of trans-4-Hydroxy-D-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of trans-4-Hydroxy-D-proline in a range of common solvents. The data presented is essential for professionals in pharmaceutical development, chemical synthesis, and biomedical research who require precise solubility information for process optimization, formulation design, and experimental setup.

Core Executive Summary

This compound, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its solubility is a critical parameter influencing its reaction kinetics, purification, and bioavailability in drug formulations. This document compiles and presents quantitative solubility data and outlines the standardized experimental protocol for its determination.

Quantitative Solubility Data

The mole fraction solubility of trans-4-Hydroxy-L-proline was determined across a range of temperatures in sixteen different solvents. The data reveals a positive correlation between temperature and solubility in all tested solvent systems.[1] The order of solubility in the tested pure solvents is as follows: acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[1]

Table 1: Mole Fraction Solubility (x) of trans-4-Hydroxy-L-proline in Various Solvents at Different Temperatures (K) [1]

| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol |

| 283.15 | 0.0458 | 0.0101 | 0.0045 | 0.0028 | 0.0023 | 0.0016 |

| 288.15 | 0.0501 | 0.0113 | 0.0051 | 0.0032 | 0.0026 | 0.0018 |

| 293.15 | 0.0548 | 0.0126 | 0.0058 | 0.0036 | 0.0030 | 0.0021 |

| 298.15 | 0.0599 | 0.0141 | 0.0065 | 0.0041 | 0.0034 | 0.0024 |

| 303.15 | 0.0654 | 0.0157 | 0.0073 | 0.0046 | 0.0038 | 0.0027 |

| 308.15 | 0.0714 | 0.0175 | 0.0082 | 0.0052 | 0.0043 | 0.0031 |

| 313.15 | 0.0779 | 0.0195 | 0.0092 | 0.0059 | 0.0049 | 0.0035 |

| 318.15 | 0.0849 | 0.0217 | 0.0103 | 0.0066 | 0.0055 | 0.0040 |

| 323.15 | 0.0925 | 0.0241 | 0.0115 | 0.0074 | 0.0062 | 0.0045 |

| 328.15 | 0.1007 | 0.0268 | 0.0128 | 0.0083 | 0.0070 | 0.0051 |

| 333.15 | 0.1095 | 0.0297 | 0.0143 | 0.0093 | 0.0079 | 0.0058 |

| Temperature (K) | Isobutanol | sec-Butanol | Acetone | Acetonitrile | Ethyl Acetate | 1,4-Dioxane |

| 283.15 | 0.0011 | 0.0013 | 0.0135 | 0.0009 | 0.0013 | 0.0018 |

| 288.15 | 0.0012 | 0.0015 | 0.0150 | 0.0010 | 0.0015 | 0.0020 |

| 293.15 | 0.0014 | 0.0017 | 0.0167 | 0.0011 | 0.0017 | 0.0023 |

| 298.15 | 0.0016 | 0.0019 | 0.0185 | 0.0012 | 0.0019 | 0.0026 |

| 303.15 | 0.0018 | 0.0022 | 0.0205 | 0.0014 | 0.0022 | 0.0029 |

| 308.15 | 0.0021 | 0.0025 | 0.0227 | 0.0015 | 0.0025 | 0.0033 |

| 313.15 | 0.0024 | 0.0028 | 0.0251 | 0.0017 | 0.0028 | 0.0037 |

| 318.15 | 0.0027 | 0.0032 | 0.0277 | 0.0019 | 0.0032 | 0.0042 |

| 323.15 | 0.0031 | 0.0036 | 0.0306 | 0.0021 | 0.0036 | 0.0048 |

| 328.15 | 0.0035 | 0.0041 | 0.0337 | 0.0024 | 0.0041 | 0.0054 |

| 333.15 | 0.0040 | 0.0047 | 0.0371 | 0.0027 | 0.0047 | 0.0061 |

Experimental Protocol: Static Gravimetric Method

The solubility data presented in this guide was determined using the static gravimetric method, a reliable and widely used technique for measuring the solubility of solid compounds in liquids.

Apparatus and Materials:

-

Analytical balance (precision of ±0.1 mg)

-

Thermostatic shaker or magnetic stirrer with heating

-

Jacketed glass vessel

-

Temperature-controlled water bath

-

Syringe with a filter (pore size appropriate to separate solid from the liquid phase)

-

Drying oven

-

This compound (or L-enantiomer)

-

Selected solvents

Procedure:

-

Preparation of Saturated Solution: An excess amount of trans-4-Hydroxy-proline is added to a known mass of the selected solvent in a jacketed glass vessel.

-

Equilibration: The vessel is sealed and placed in a thermostatic shaker or on a magnetic stirrer. The temperature is maintained at the desired setpoint by circulating water from a temperature-controlled bath through the jacket of the vessel. The mixture is agitated for a sufficient time to ensure that equilibrium is reached (typically several hours).

-

Phase Separation: After reaching equilibrium, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-weighed syringe fitted with a filter.

-

Gravimetric Analysis: The mass of the collected sample (saturated solution) is determined. The sample is then transferred to a pre-weighed container and placed in a drying oven at a suitable temperature to evaporate the solvent completely.

-

Mass Determination: After complete evaporation of the solvent, the container with the dried solute is weighed. The mass of the solute and the solvent in the sample are then calculated.

-

Solubility Calculation: The mole fraction solubility is calculated from the masses of the solute and the solvent and their respective molar masses. This procedure is repeated for each solvent at each desired temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the static gravimetric method for solubility determination.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Occurrence of trans-4-Hydroxy-D-proline

Abstract

This compound is a stereoisomer of hydroxyproline, a non-proteinogenic amino acid. While its L-isomer, trans-4-hydroxy-L-proline, is a well-documented and abundant component of collagen in animals and glycoproteins in plants, the natural occurrence of this compound is not widely reported and appears to be rare. D-amino acids, in general, are found in various natural products, particularly in the cell walls of bacteria and in peptide antibiotics synthesized by microorganisms.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, focusing on its potential presence in microbial systems, the metabolic pathways that can produce or degrade D-hydroxyproline isomers, and the analytical techniques required for its detection and quantification.

Introduction to D-Amino Acids and Hydroxyproline Isomers

D-amino acids are enantiomers of the more common L-amino acids and have been identified in a variety of organisms, including bacteria, fungi, marine invertebrates, and even in mammals in trace amounts.[1][4] They play diverse roles, from being structural components of bacterial cell walls to acting as signaling molecules.[2][3] The incorporation of D-amino acids into peptides can confer resistance to proteolytic degradation, a property of interest in drug development.[5]

Hydroxyproline has two chiral centers, leading to four possible stereoisomers for the 4-hydroxy version: trans-4-L-hydroxyproline, cis-4-L-hydroxyproline, trans-4-D-hydroxyproline, and cis-4-D-hydroxyproline. While trans-4-L-hydroxyproline is the most abundant in nature, other isomers have been identified in specific biological contexts.

Documented and Potential Natural Occurrence

Direct evidence for the natural accumulation of free this compound in organisms is scarce in scientific literature. Its presence is primarily inferred from the characterization of metabolic pathways in certain bacteria that can process D-amino acids and their derivatives.

Bacterial Metabolism

The most significant evidence for the natural relevance of D-hydroxyproline isomers comes from studies of bacterial metabolic pathways. Certain soil and marine bacteria can utilize hydroxyproline as a carbon and nitrogen source.[6][7]

In bacteria such as Sinorhizobium meliloti and Pseudomonas putida, the catabolism of trans-4-L-hydroxyproline involves its epimerization to cis-4-D-hydroxyproline.[8][9] This metabolic pathway contains enzymes that can act on D-isomers of hydroxyproline. Specifically, the enzyme cis-4-hydroxy-D-proline dehydrogenase (HypO) has been shown to have activity not only on its primary substrate, cis-4-D-hydroxyproline, but also on trans-4-D-hydroxyproline and D-proline.[10] This suggests that trans-4-D-hydroxyproline can be an intermediate or a substrate in bacterial metabolic processes, even if it is not a final accumulated product.

Potential in Natural Peptides

D-amino acids are known constituents of non-ribosomally synthesized peptides in various microorganisms, including actinomycetes and fungi, as well as in some marine organisms like sponges and cyanobacteria.[11][12] These peptides often exhibit potent biological activities, such as antimicrobial or cytotoxic effects. While specific examples of peptides containing this compound are not prominently reported, the established presence of other D-amino acids in these natural products makes it a plausible, albeit yet undiscovered, component.

Biosynthetic and Catabolic Pathways

The primary known biological pathway that can lead to the formation of a D-hydroxyproline isomer is through the action of epimerases.

Epimerization of L-hydroxyproline

In the catabolic pathway of trans-4-L-hydroxyproline in bacteria like Sinorhizobium meliloti, the first step is the conversion of trans-4-L-hydroxyproline to cis-4-D-hydroxyproline by the enzyme hydroxyproline 2-epimerase.[9] This directly produces a D-isomer of hydroxyproline.

D-hydroxyproline Dehydrogenase Activity

Once cis-4-D-hydroxyproline is formed, it is acted upon by cis-4-hydroxy-D-proline dehydrogenase (HypO), a D-amino acid dehydrogenase.[10] As mentioned, this enzyme also exhibits activity towards trans-4-D-hydroxyproline, indicating that if this isomer is present, it can be metabolized. The pathway proceeds to convert the D-hydroxyproline isomer into α-ketoglutarate, a central metabolite.[9][13]

Caption: Bacterial catabolism of trans-4-L-hydroxyproline via D-isomers.

Quantitative Data

To date, there is a significant lack of quantitative data on the natural abundance of this compound. One study using a highly sensitive two-dimensional HPLC system to analyze proline and hydroxyproline enantiomers in mammalian serum and skin tissue found small amounts of D-proline, but the levels of D-hydroxyproline were below the limit of quantification.[14] This underscores the challenge in detecting this rare isomer and the need for highly sensitive analytical methods.

Table 1: Quantitative Data on Hydroxyproline Isomers in Biological Samples

| Sample Matrix | Isomer | Concentration | Reference |

| Mouse Serum | D-proline | 1.57 ± 0.19 nmol/mL | [14] |

| Mouse Serum | D-hydroxyproline | < 1 fmol (Below LOQ) | [14] |

| Mouse Skin | D-proline | 0.093 ± 0.015 nmol/mg protein | [14] |

| Mouse Skin | D-hydroxyproline | < 1 fmol (Below LOQ) | [14] |

Experimental Protocols

The detection and quantification of this compound require specialized analytical techniques that can separate the different stereoisomers of hydroxyproline.

Sample Preparation and Hydrolysis

For the analysis of hydroxyproline from biological matrices like tissues or cell cultures, a hydrolysis step is typically required to release the amino acid from proteins or peptides.

-

Acid Hydrolysis: A common method involves heating the sample in 6 M HCl at 110°C for 24 hours. However, acid hydrolysis can cause some epimerization of hydroxyproline isomers, which needs to be accounted for.[15]

-

Alkaline Hydrolysis: Hydrolysis with bases like Ba(OH)2 can also be used and may cause less degradation of certain isomers compared to acid hydrolysis, though it can also lead to epimerization.[15]

Chiral Derivatization and Chromatographic Separation

To separate the enantiomers of hydroxyproline, they are often derivatized with a chiral reagent before analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

GC-MS Protocol:

-

Esterification: The carboxyl group is esterified, for example, by heating with 3 N methanolic HCl.

-

Acylation: The amino and hydroxyl groups are acylated using reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride.

-

Separation: The derivatized amino acids are then separated on a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., CHIRALDEX G-TA).

-

Detection: Mass spectrometry (MS) is used for detection and quantification.

-

-

HPLC-MS/MS Protocol:

-

Derivatization: The sample is derivatized with a chiral derivatizing agent such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA).[16]

-

Separation: The derivatized isomers are separated using reversed-phase HPLC.

-

Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for detection and quantification.

-

References

- 1. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. Trans-4-hydroxy-L-proline catabolism by Pseudomonadota in the ocean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. l-Hydroxyproline and d-Proline Catabolism in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Characterization of d-Hydroxyproline Dehydrogenase and Δ1-Pyrroline-4-hydroxy-2-carboxylate Deaminase Involved in Novel l-Hydroxyproline Metabolism of Bacteria: METABOLIC CONVERGENT EVOLUTION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to trans-4-Hydroxy-D-proline: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Hydroxy-D-proline, a stereoisomer of the more common L-form, has transitioned from a chemical curiosity to a valuable chiral building block in modern drug development and chemical synthesis. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and evolving role in science. We delve into the seminal work of early 20th-century chemists, detail key experimental protocols, and present quantitative data from historical and contemporary synthetic methods. Furthermore, we explore the known biological implications and potential signaling pathways associated with this unique amino acid, offering a forward-looking perspective on its utility in pharmaceutical research and development.

Discovery and Early History

The story of this compound is intrinsically linked to the initial discovery and characterization of hydroxyproline. In 1902, the Nobel laureate Emil Fischer first isolated hydroxyproline from hydrolyzed gelatin, a discovery that opened the door to understanding the composition of proteins, particularly collagen. Shortly after, in 1905, Hermann Leuchs achieved the first chemical synthesis of a racemic mixture of 4-hydroxyproline, providing a method to produce this amino acid in the laboratory.

While these early discoveries focused on the naturally abundant L-isomers, the groundwork was laid for the eventual isolation and synthesis of all four stereoisomers of 4-hydroxyproline, including this compound. The development of stereospecific synthesis techniques in the mid-20th century was a critical turning point, allowing for the targeted production of each isomer and enabling researchers to investigate their distinct chemical and biological properties. Although a singular "discovery" paper for this compound is not readily identifiable, its preparation was a logical and crucial step in the broader exploration of hydroxyproline stereochemistry.

Foundational Experimental Protocols

The pioneering work of Fischer and Leuchs provided the fundamental methods for the isolation and synthesis of hydroxyproline. While modern techniques have largely superseded these early protocols, they remain historically and conceptually significant.

Fischer's Isolation of Hydroxyproline from Gelatin (1902)

Emil Fischer's method involved the acid hydrolysis of gelatin to break it down into its constituent amino acids. This was followed by a series of esterification and fractional distillation steps to separate the different amino acids.

Experimental Workflow: Fischer's Isolation of Hydroxyproline

Caption: Workflow for the isolation of hydroxyproline from gelatin by Emil Fischer.

Leuchs' Synthesis of Racemic 4-Hydroxyproline (1905)

Hermann Leuchs's synthesis started from γ-chloro-α-aminobutyric acid, which was cyclized to form a lactam. Subsequent hydrolysis yielded the racemic mixture of 4-hydroxyproline.

Experimental Workflow: Leuchs' Synthesis of 4-Hydroxyproline

Caption: Synthetic pathway for racemic 4-hydroxyproline developed by Hermann Leuchs.

Stereospecific Synthesis of this compound

The development of methods to control stereochemistry was paramount for the production of pure this compound. Modern approaches often employ chiral starting materials or catalysts to achieve high stereoselectivity. One common strategy involves the stereospecific conversion from the readily available trans-4-hydroxy-L-proline.

Example of a Modern Stereospecific Synthesis Approach

A representative modern synthesis might involve the protection of the amino and carboxyl groups of trans-4-hydroxy-L-proline, followed by an inversion of the stereocenter at the 4th carbon atom, and subsequent deprotection.

Logical Flow: Stereospecific Conversion

In-Depth Technical Guide: Toxicological Data for trans-4-Hydroxy-D-proline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document aims to provide a comprehensive overview of the available toxicological data for trans-4-Hydroxy-D-proline. Following a thorough review of publicly accessible scientific literature and safety data resources, it is important to note that detailed toxicological studies for this specific isomer are largely unavailable. The information presented herein is compiled from Safety Data Sheets (SDS) provided by chemical suppliers and related scientific context.

Executive Summary

This compound is a non-proteinogenic amino acid. While its L-isomer is a major component of collagen, the toxicological profile of the D-isomer has not been extensively investigated. Current publicly available data are insufficient to provide a comprehensive safety assessment, including quantitative metrics such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level). The primary sources of safety information are supplier SDS, which offer general hazard classifications rather than detailed toxicological studies.

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Note: These classifications are based on general chemical properties and computational predictions rather than direct experimental evidence on this compound.

Toxicological Data Summary

A comprehensive search of toxicological literature and databases did not yield specific studies on the acute, sub-chronic, or chronic toxicity of this compound. Consequently, the following quantitative data points are not available:

-

Acute Toxicity:

-

Oral LD50: Not determined.

-

Dermal LD50: Not determined.

-

Inhalation LC50: Not determined.

-

-

Repeated Dose Toxicity:

-

NOAEL/LOAEL: Not established.

-

-

Genotoxicity:

-

Ames Test (Bacterial Reverse Mutation Assay): No data found.

-

In vitro Chromosome Aberration Assay: No data found.

-

In vivo Micronucleus Assay: No data found.

-

-

Carcinogenicity: No studies available.

-

Reproductive and Developmental Toxicity: No studies available.

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, detailed experimental protocols cannot be provided. For the benefit of researchers planning such studies, a generalized workflow for a standard toxicological assessment is presented below.

General Experimental Workflow for Toxicological Assessment

Caption: Generalized workflow for a comprehensive toxicological assessment of a chemical substance.

Signaling Pathways

Given the lack of data on the specific mechanisms of toxicity for this compound, diagrams of signaling pathways are not applicable at this time.

Conclusion and Recommendations

The currently available information is insufficient to conduct a thorough toxicological assessment of this compound. The existing hazard classifications should be treated with caution as they are not based on specific experimental data for this compound.

For researchers and drug development professionals considering the use of this compound, it is strongly recommended that a comprehensive toxicological evaluation be conducted, following established regulatory guidelines (e.g., OECD, FDA). This should include, at a minimum, studies on acute toxicity, genotoxicity, and repeated-dose toxicity to establish a baseline safety profile. Until such data becomes available, appropriate personal protective equipment should be used when handling this compound, in line with the precautionary statements on the supplier SDS.

The Unexplored Frontier: A Technical Guide to trans-4-Hydroxy-D-proline and Its Putative Role in Collagen Stability

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, derives its exceptional thermal and structural stability primarily from the post-translational hydroxylation of L-proline to trans-4-Hydroxy-L-proline (Hyp). This modification is fundamental to the formation of the characteristic collagen triple helix. While the role of L-Hyp is well-established, the influence of its stereoisomer, trans-4-Hydroxy-D-proline (D-Hyp), on collagen stability remains a largely unexplored area of protein chemistry. This technical guide provides a comprehensive overview of the established principles of collagen stabilization by L-Hyp and, in the absence of direct experimental data, extrapolates the potential structural and functional implications of incorporating D-Hyp into collagenous peptides. We present detailed experimental protocols for the synthesis of D-Hyp-containing collagen-like peptides and their subsequent biophysical analysis to encourage and facilitate research into this intriguing molecule. This document aims to serve as a foundational resource for researchers poised to investigate the potential of D-amino acid stereochemistry in modulating collagen stability and function, a venture that could unlock novel biomaterials and therapeutic strategies.

Introduction: The Central Role of Hydroxyproline in Collagen Stability

The structure of collagen is characterized by its unique triple helix, a right-handed supercoil of three left-handed polyproline II-type helices. This structure is composed of repeating Gly-X-Y amino acid triplets, where X is often L-proline (Pro) and Y is frequently trans-4-Hydroxy-L-proline (L-Hyp). The hydroxylation of proline at the C4 position is a critical post-translational modification catalyzed by prolyl 4-hydroxylases.[1] This modification significantly enhances the thermal stability of the collagen triple helix.[2][3]

The stabilizing effect of L-Hyp is primarily attributed to stereoelectronic effects. The electronegative hydroxyl group in the (4R) configuration induces a Cγ-exo pucker in the pyrrolidine ring, which preorganizes the peptide backbone into the conformation required for triple helix formation, thus reducing the entropic cost of folding.[4] While initially thought to be due to hydrogen bonding with water bridges, studies with 4-fluoroproline, which also stabilizes the triple helix, have shifted the consensus towards the dominance of these stereoelectronic effects.[5][6]

D-amino acids are stereoisomers of the common L-amino acids and are found in nature, often in microbial peptides and certain venoms.[7] Their incorporation into peptides can confer resistance to proteolysis and induce unique conformational properties. However, the specific impact of incorporating this compound into the collagen triple helix has not been reported in the scientific literature. Understanding this impact is crucial for a complete picture of collagen stability and could open new avenues for the design of synthetic collagen-based biomaterials with tailored properties.

This compound: Chemical and Physical Properties

This compound is the D-enantiomer of the naturally occurring L-hydroxyproline. Its fundamental chemical and physical properties are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | |

| Molecular Formula | C₅H₉NO₃ | |

| Molecular Weight | 131.13 g/mol | |

| Appearance | White to pale pink solid | |

| Stereochemistry | D-amino acid |

The Putative Role of this compound in Collagen Stability: A Hypothesis